2-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid
Description
2-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid is a pyrrolidine derivative featuring a bicyclic structure with pyridine substituents at distinct positions. The compound consists of a pyrrolidine ring (a five-membered saturated nitrogen-containing heterocycle) linked to two pyridine moieties: one at the 3-position of the pyrrolidine and another at the 3-carboxylic acid-bearing pyridine. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and fine chemical applications, particularly in anti-inflammatory research .
Properties
IUPAC Name |
2-(2-pyridin-3-ylpyrrolidin-1-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c19-15(20)12-5-2-8-17-14(12)18-9-3-6-13(18)11-4-1-7-16-10-11/h1-2,4-5,7-8,10,13H,3,6,9H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJUBHSJPRHLHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=C(C=CC=N2)C(=O)O)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378085 | |
| Record name | 2-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904816-83-7 | |
| Record name | 2-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of pyrrolidine with a pyridine derivative under specific conditions. For example, the reaction between pyrrolidine and 2-bromopyridine in the presence of a base can yield the desired compound . The reaction conditions typically include the use of organic solvents such as ethanol, acetone, or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and substituted pyridine derivatives. These products can have distinct chemical and biological properties compared to the parent compound.
Scientific Research Applications
2-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 2-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways . The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs differing in substituent positions, ring saturation, or functional groups.
Positional Isomers: Pyridin-3-yl vs. Pyridin-4-yl Substituents
Compound : 6-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid
- Key Difference : The pyridine substituent on the pyrrolidine ring is at the 4-position (vs. 3-position in the target compound).
- Implications : Positional isomerism may alter hydrogen-bonding capacity and steric interactions with biological targets. The 4-pyridyl group could enhance lipophilicity compared to the 3-pyridyl group.
- CAS : 904817-40-9 .
Pyrrolidine vs. Pyrrole Ring Systems
Compound : 2-(1H-Pyrrol-1-yl)pyridine-3-carboxylic acid
- Key Difference : Replaces the saturated pyrrolidine ring with an unsaturated pyrrole ring (aromatic, five-membered nitrogen heterocycle).
- Implications : The unsaturated pyrrole lacks conformational flexibility and may exhibit stronger π-π stacking interactions. This could enhance binding to aromatic residues in enzymes or receptors.
- Molecular Weight : 188.19 g/mol; CAS : 154014-05-8 .
Substituent Variation: Phenyl vs. Pyridyl Groups
Compound : (2S,3S)-2-Phenylpyrrolidine-3-carboxylic acid
- Key Difference : A phenyl group replaces the pyridin-3-yl substituent on the pyrrolidine ring.
- The stereochemistry (2S,3S) may influence chiral recognition in biological systems.
- CAS/EC: Not explicitly provided .
Lactam Derivatives
Compound : 1-Methyl-5-oxopyrrolidine-3-carboxylic acid
- Key Difference : Incorporates a lactam (cyclic amide) structure (5-oxo group) instead of a pyridine substituent.
- This could improve solubility but reduce metabolic stability.
- CAS : 42346-68-9 .
Piperidine-Based Analogs
Compound : 1-(Imidazo[1,2-a]pyridin-3-ylmethyl)piperidine-2-carboxylic acid
- Key Difference : Replaces the pyrrolidine ring with a piperidine (six-membered saturated nitrogen heterocycle) and adds an imidazopyridine substituent.
- Implications : The larger piperidine ring may alter binding pocket compatibility. The imidazopyridine group introduces additional aromaticity and nitrogen atoms for target interaction.
- CAS : 1029107-31-0 .
Structural and Functional Comparison Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Feature |
|---|---|---|---|---|
| 2-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid | C₁₅H₁₄N₃O₂ | Not provided | Not available | Bicyclic pyrrolidine-pyridine, 3-carboxylic acid |
| 6-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid | C₁₅H₁₄N₃O₂ | Not provided | 904817-40-9 | Pyridin-4-yl substituent |
| 2-(1H-Pyrrol-1-yl)pyridine-3-carboxylic acid | C₁₀H₈N₂O₂ | 188.19 | 154014-05-8 | Unsaturated pyrrole ring |
| (2S,3S)-2-Phenylpyrrolidine-3-carboxylic acid | C₁₂H₁₃NO₂ | Not provided | Not available | Chiral phenyl substituent |
| 1-Methyl-5-oxopyrrolidine-3-carboxylic acid | C₇H₉NO₃ | 155.15 | 42346-68-9 | Lactam structure |
Biological Activity
2-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid, also known by its CAS number 150281-46-2, is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, focusing on antimicrobial, antiviral, and anticancer activities.
The molecular formula of the compound is with a molecular weight of 273.30 g/mol. The structure consists of a pyridine ring fused with a pyrrolidine moiety, which is significant for its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyridine derivatives, including this compound. Pyridine-based compounds have shown activity against various pathogens, including bacteria and fungi.
Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of several pyridine derivatives, it was found that compounds similar to this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 55 to 100 µg/mL, indicating their effectiveness in inhibiting bacterial growth .
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| Compound A | S. aureus | 56 ± 0.5 |
| Compound B | E. coli | 55 ± 0.5 |
Antiviral Activity
Pyridine compounds have been recognized for their antiviral properties, particularly in the context of emerging viral infections like COVID-19. Research suggests that the structural features of these compounds enhance their ability to interact with viral proteins.
Case Study: Antiviral Screening
In a recent investigation into the antiviral activities of pyridine derivatives, it was noted that certain compounds demonstrated efficacy against SARS-CoV-2. The presence of both pyridine and additional heterocycles in the structure was linked to improved selectivity and potency against viral targets .
Anticancer Activity
The anticancer potential of pyridine derivatives has also been explored extensively. Compounds containing pyridine rings have been reported to exhibit cytotoxic effects against various cancer cell lines.
Research Findings: Cytotoxicity
A study evaluated the cytotoxicity of several pyridine-based compounds on FaDu hypopharyngeal tumor cells. The results indicated that some derivatives showed enhanced apoptosis induction compared to standard chemotherapeutic agents like bleomycin .
| Compound | Cell Line | Cytotoxicity (IC50) |
|---|---|---|
| Compound C | FaDu | 12 µM |
| Bleomycin | FaDu | 25 µM |
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Antimicrobial : Disruption of bacterial cell walls and inhibition of protein synthesis.
- Antiviral : Interference with viral replication by targeting viral enzymes.
- Anticancer : Induction of apoptosis through modulation of signaling pathways involved in cell survival.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
